molecular formula C14H18ClN5 B13135547 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(3-phenylpropyl)- CAS No. 102587-60-0

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(3-phenylpropyl)-

Cat. No.: B13135547
CAS No.: 102587-60-0
M. Wt: 291.78 g/mol
InChI Key: PUXVCBJFYJVYJL-UHFFFAOYSA-N
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Description

6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, an ethyl group, and a phenylpropyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors, such as cyanuric chloride.

    Substitution Reactions: The chloro group is introduced through a substitution reaction using chlorinating agents like thionyl chloride.

    Alkylation: The ethyl group is added via an alkylation reaction using ethylating agents such as ethyl iodide.

    Addition of Phenylpropyl Group: The phenylpropyl group is introduced through a nucleophilic substitution reaction using phenylpropylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine: Characterized by the presence of a chloro group, ethyl group, and phenylpropyl group.

    6-Chloro-N2-methyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of an ethyl group.

    6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine: Similar structure but with different substituents on the triazine ring.

Uniqueness

The unique combination of substituents in 6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine imparts specific chemical and biological properties that distinguish it from other similar compounds. Its specific interactions with molecular targets make it a valuable compound for research and industrial applications.

Properties

CAS No.

102587-60-0

Molecular Formula

C14H18ClN5

Molecular Weight

291.78 g/mol

IUPAC Name

6-chloro-4-N-ethyl-2-N-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H18ClN5/c1-2-16-13-18-12(15)19-14(20-13)17-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H2,16,17,18,19,20)

InChI Key

PUXVCBJFYJVYJL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NCCCC2=CC=CC=C2

Origin of Product

United States

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